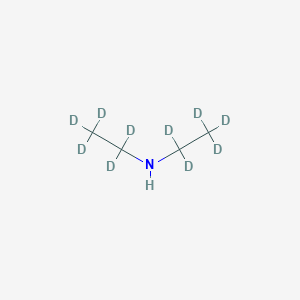

Diethyl-d10-amine

Vue d'ensemble

Description

Diethyl-d10-amine is a derivative of diethyl amine, where the hydrogen atoms are replaced with deuterium, an isotope of hydrogen. This substitution results in a compound with similar chemical properties to diethyl amine but with a different vibrational spectrum due to the increased mass of deuterium. Diethyl amine itself has been extensively studied, revealing insights into its vibrational spectra and the presence of rotational isomers . The rotational spectrum of diethyl amine has been characterized, showing effects due to nitrogen inversion, quadrupole coupling, and internal rotation of methyl groups . Although these studies do not directly describe this compound, they provide a foundational understanding of the parent compound's behavior, which can be extrapolated to its deuterated counterpart.

Synthesis Analysis

The synthesis of this compound would likely follow similar methods to those used for diethyl amine, with the key difference being the use of deuterated starting materials to incorporate deuterium atoms into the molecule. The synthesis process would need to be carefully controlled to ensure complete deuteration. While the provided papers do not detail the synthesis of this compound, understanding the synthesis of diethyl amine and the effects of isotopic substitution is crucial for replicating the process with deuterium .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from studies on diethyl amine. The vibrational spectra of diethyl amine indicate the presence of at least two rotational isomers, trans-trans and trans-gauche, in the fluid phase, with the molecule assuming a trans-gauche conformation in the solid phase at low temperatures . The rotational spectrum of diethyl amine has provided precise rotational constants and insights into the barrier to nitrogen inversion and the internal rotation of methyl groups . These findings are directly relevant to the molecular structure analysis of this compound, as the deuterium substitution would not significantly alter the overall molecular geometry.

Chemical Reactions Analysis

Diethyl amine is known to be reactive towards free radicals, as demonstrated by diethyl hydroxyl amine's efficiency in trapping alkyl, alkoxy, and peroxy radicals . Although this compound is not explicitly mentioned, it is reasonable to assume that it would exhibit similar reactivity patterns due to the conservation of the molecular structure, with the primary difference being the kinetic isotope effect introduced by the presence of deuterium.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of diethyl amine, with some differences arising from the heavier mass of deuterium. For instance, the vibrational frequencies would be lower, and the molecule might exhibit slightly different boiling and melting points. The rotational constants and quadrupole coupling constants of diethyl amine provide a basis for predicting the spectroscopic properties of this compound . The reactivity of diethyl amine with free radicals suggests that this compound would also be a good trap for these species, although the reaction rates might differ due to the isotope effect .

Applications De Recherche Scientifique

Environmental Impact Assessment

Karl et al. (2011) conducted a study on the environmental impact of amine emissions from a CO2 capture plant, focusing on monoethanol amine (MEA) and diethyl amine (DEYA). Their research indicated potential environmental hazards due to emissions of DEYA, particularly concerning aquatic ecosystems and drinking water safety limits (Karl et al., 2011).

Air Quality Analysis

Liu et al. (2017) investigated the concentration and size distribution of amines, including diethyl amine, in atmospheric particles in urban Guangzhou, China. This study provided insights into the contribution of amines to secondary organic aerosols and their removal mechanisms in urban areas (Liu et al., 2017).

Reaction Dynamics

Abuin et al. (1978) explored the reactivity of diethyl hydroxyl amine towards free radicals. Their findings contributed to the understanding of specific rate constants for reactions involving diethyl hydroxyl amine and various radicals (Abuin et al., 1978).

Insecticide Synthesis

Kochansky (2000) explored the synthesis of deuterated insecticides, including Diethyl-d10, as internal standards for chromatographic analyses. This research is significant for advancing methods in pesticide analysis and synthesis (Kochansky, 2000).

Chemical Reaction Studies

Baschky and Kass (2000) investigated the elimination reactions of diethyl ether and diethyl ether-d10 with hydroxide and amide ions. Their work provided valuable information on the reaction mechanisms and potential energy surfaces for base-induced eliminations (Baschky & Kass, 2000).

Use in Fluorinating Reagents

Dmowski and Kamiński (1983) studied the use of diethyl(trifluoromethyl)amine as a fluorinating reagent. This research compared its effectiveness with other fluoroamine reagents in replacing hydroxyl groups in alcohols and carboxylic acids by fluorine atoms (Dmowski & Kamiński, 1983).

Sensor Development

Zhang and Yu (1994) utilized diethyl amine in developing poly(vinyl chloride) membrane electrodes for sensing primary amine species. This research contributes to the field of chemical sensing and detection (Zhang & Yu, 1994).

Antimalarial Activity

Chibale et al. (2000) synthesized amine and urea analogs of ferrochloroquine and evaluated their antimalarial activity. Their findings indicated that these analogs were more effective than traditional chloroquine in both sensitive and resistant strains of Plasmodium falciparum (Chibale et al., 2000).

Synthesis of Carboxylic Esters and Amides

Shioiri et al. (1976) explored the reaction of diethyl phosphorocyanidate (DEPC) with carboxylic acids, leading to the synthesis of carboxylic esters and amides. This study is significant for organic synthesis, particularly in the preparation of amides and peptides (Shioiri et al., 1976).

Polymer Research

Bütün et al. (2001) conducted research on the synthesis and aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers, including 2-(diethylamino)ethyl methacrylate (DEA). This study contributes to the field of polymer science, particularly in understanding solubility behavior and micellization (Bütün et al., 2001).

Herbicide Development

Fedtke et al. (2001) identified N,N-diethyl-N-(2-undecynyl)amine (NDUA) as an inhibitor of lycopene cyclase, comparing it with other cyclase inhibitors. This research is relevant to the development of new herbicidal compounds (Fedtke et al., 2001).

Safety and Hazards

Diethyl-d10-amine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Mécanisme D'action

Target of Action

Diethyl-d10-amine, also known as Deuterated diethylamine, is a chemical compound with the linear formula (C2D5)2NH

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514698 | |

| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120092-66-2 | |

| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl-d10-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

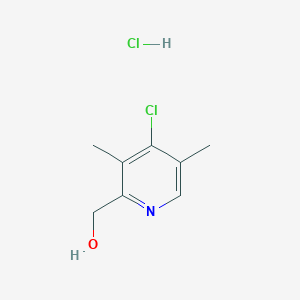

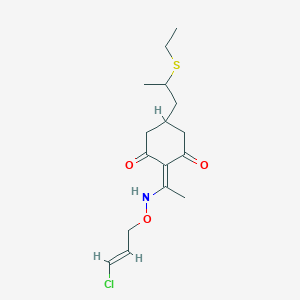

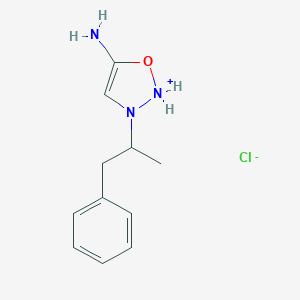

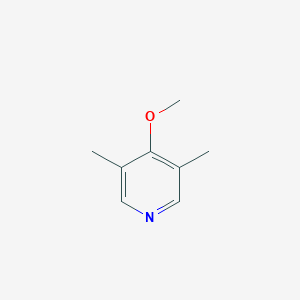

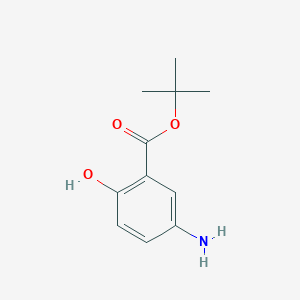

Synthesis routes and methods I

Procedure details

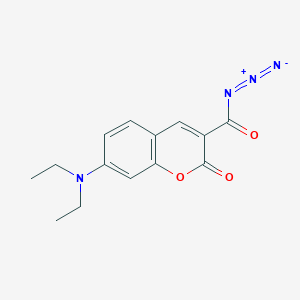

Synthesis routes and methods II

Procedure details

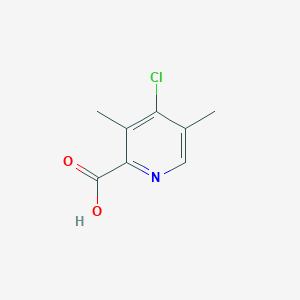

Synthesis routes and methods III

Procedure details

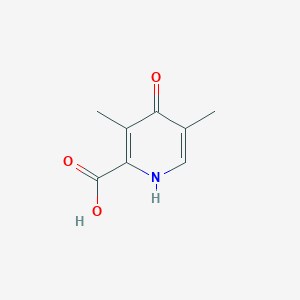

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)